molecular formula C10H9F3O3 B6275727 methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate CAS No. 685139-72-4

methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Cat. No. B6275727
CAS RN: 685139-72-4
M. Wt: 234.2
InChI Key:
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Description

Methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (MTHT) is an organic compound that belongs to the family of hydroxyacetates. It is a colorless, odorless, and water-soluble compound that has been extensively studied in recent years. The compound has been used in a variety of applications, including synthesis, scientific research, and lab experiments.

Scientific Research Applications

MTHT has been used in a variety of scientific research applications, including the study of the structure and function of proteins, enzymes, and other biological molecules. It has also been used to study the metabolism of drugs and to develop new drug delivery systems. In addition, MTHT has been used in the study of enzyme inhibition and the development of new inhibitors.

Mechanism of Action

MTHT is an inhibitor of the enzyme acetyl-CoA carboxylase (ACC). ACC is an enzyme involved in the synthesis of fatty acids and is essential for the production of lipids and cholesterol. MTHT binds to the active site of ACC and inhibits its activity, which in turn leads to an inhibition of fatty acid synthesis.
Biochemical and Physiological Effects
MTHT has been shown to have a variety of biochemical and physiological effects. In animal studies, MTHT has been shown to reduce the levels of triglycerides and cholesterol in the blood. In addition, MTHT has been shown to reduce inflammation, improve insulin sensitivity, and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

MTHT has several advantages for use in lab experiments. It is water-soluble, odorless, and colorless, making it easy to work with. In addition, it is relatively stable, making it suitable for use in long-term experiments. However, MTHT is not suitable for use in experiments involving high temperatures, as it is sensitive to heat.

Future Directions

There are a number of potential future directions for MTHT. It could be used in the development of new drugs and drug delivery systems. In addition, it could be used in the study of enzyme inhibition and the development of new inhibitors. Finally, it could be used in the development of new therapeutic strategies for the treatment of metabolic disorders and cardiovascular disease.

Synthesis Methods

MTHT can be synthesized using a variety of methods, including the Buchwald-Hartwig reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Buchwald-Hartwig reaction is a palladium-catalyzed coupling reaction between aryl halides and amines. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Horner-Wadsworth-Emmons reaction is a phosphorus-based reaction that involves the reaction of an aldehyde or ketone with an organophosphorus reagent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-trifluoromethylphenol", "methyl bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 4-trifluoromethylphenol is reacted with sodium hydroxide in water to form sodium 4-trifluoromethylphenoxide.", "Step 2: Methyl bromoacetate is added to the reaction mixture and heated to reflux for several hours to form methyl (4-trifluoromethylphenyl)acetate.", "Step 3: The reaction mixture is cooled and acidified with hydrochloric acid to form the corresponding acid.", "Step 4: The acid is extracted with ethyl acetate and the organic layer is washed with sodium bicarbonate and brine.", "Step 5: The organic layer is dried over sodium sulfate and concentrated to yield methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate." ] }

CAS RN

685139-72-4

Molecular Formula

C10H9F3O3

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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